molecular formula C10H12N2O3 B2770405 2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1904091-61-7

2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2770405
CAS No.: 1904091-61-7
M. Wt: 208.217
InChI Key: CKLZYHRCGAABDQ-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)pyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrahydrofuran ring attached to an isonicotinamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the reaction of tetrahydrofuran derivatives with isonicotinamide under specific conditions. One common method involves the use of tetrahydrofuran-3-ol and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrahydrofuran ring .

Scientific Research Applications

2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrofuran ring and isonicotinamide moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(oxolan-3-yloxy)pyridine-4-carboxamide stands out due to its unique combination of the tetrahydrofuran ring and isonicotinamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-(Oxolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that features a pyridine ring and an oxolan moiety. This unique structure contributes to its potential biological activities, including antimicrobial and antitumor properties. The compound's molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3, with an approximate molecular weight of 220.22 g/mol.

Structural Characteristics

The structure of this compound includes:

  • A pyridine-4-carboxamide core.
  • An oxolan-3-yloxy group that enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through binding interactions, leading to alterations in cellular processes. The mechanism can involve:

  • Hydrogen bonding and hydrophobic interactions , crucial for its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. For instance, certain derivatives have shown significant activity against resistant strains, which is critical in the context of rising antibiotic resistance.

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, although further studies are needed to elucidate the exact mechanisms and efficacy in vivo.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how structural modifications affect biological activity. Key findings include:

  • Compounds with increased lipophilicity tend to exhibit enhanced potency against specific targets.
  • Substituents on the pyridine ring significantly influence the binding affinity and selectivity for biological targets.
CompoundStructural FeaturesBiological ActivityEC50 (nM)
Compound APyridine core with oxolaneAntimicrobial150
Compound BPyridine core with additional methyl groupAntitumor75
Compound CPyridine core without oxolaneLow activity>1000

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various derivatives against E. coli and Staphylococcus aureus.
    • Results indicated that certain derivatives exhibited an EC50 of approximately 150 nM against E. coli, showcasing their potential as new antimicrobial agents.
  • Antitumor Activity Assessment
    • In vitro tests on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 75 nM.
    • Further investigation into the signaling pathways involved showed activation of caspase cascades, confirming its role in promoting cell death in tumor cells.

Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(13)7-1-3-12-9(5-7)15-8-2-4-14-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLZYHRCGAABDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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